molecular formula C9H13NO2S B2795630 Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate CAS No. 680215-71-8

Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate

Cat. No. B2795630
M. Wt: 199.27
InChI Key: OMRPSBRLWKSORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . It belongs to the class of organic compounds known as phenylimidazoles and is used as a fruit flavor intensifier, imparting a peach flavor with distinct vegetable and tropical notes .


Synthesis Analysis

The synthesis of Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate involves several steps. One possible route includes the formation of a carbanion from compound 1, which attacks dithioester 3, leading to an unstable intermediate 4 . Further details on specific synthetic methods would require a deeper literature search.


Molecular Structure Analysis

The molecular structure of Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate consists of a thiazole ring substituted at positions 2 and 4 by isopropyl and methyl groups, respectively . Unfortunately, I don’t have access to a 3D visualization tool, but you can find the 2D structure here .

Scientific Research Applications

Chemoprotective Activity

Isopropyl-2-(1,3-dithietane-2-ylidene)-2[N-(4-methyl-2-thiazol+ ++-2-yl) carbamoyl]acetate (YH439) has been synthesized as a hepatoprotective drug and shown chemoprotective activity against the carcinogen benzo[a]pyrene. It exhibited dose-dependent protection against bacterial mutagenesis and covalent DNA binding induced by benzo[a]pyrene, suggesting potential as a chemopreventive agent (Surh et al., 1996).

Synthetic Reagents

Isopropyl, ethyl, and methyl 2-(2-benzothiazolylsulfinyl)acetates have been found useful as synthetic reagents for sulfinyl-Knoevenagel reaction with various aldehydes to give corresponding 4-hydroxyalk-2-enoates, which are significant in the synthesis of biologically active compounds and chiral building blocks (Du et al., 2012).

Hepatoprotective Agent Transport

The transport of a hepatoprotective agent, isopropryl 2-(1-3-dithiethane-2-ylidene)-2[N-(4-methyl-thiazole-2-yl) carbamoyl] acetate (YH439), across Caco-2 cell monolayers has been studied, indicating its oral bioavailability might be enhanced by solubilization, making it a practical way to increase the oral bioavailability of YH439 (Park et al., 2001).

Antimicrobial and Antidiabetic Agents

Novel bi-heterocycles with potential as valuable anti-diabetic agents have been synthesized, showing potent inhibitory potential against α-glucosidase enzyme, indicating potential for use as anti-diabetic agents (Abbasi et al., 2020).

Safety And Hazards

Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate is considered harmful by inhalation, skin contact, and ingestion. It may cause skin irritation, serious eye damage, and respiratory irritation. Proper protective measures should be taken when handling this compound .

properties

IUPAC Name

propan-2-yl 2-(2-methyl-1,3-thiazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-6(2)12-9(11)4-8-5-13-7(3)10-8/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRPSBRLWKSORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate

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